molecular formula C17H22ClN3 B8344710 (7-Chloro-quinolin-4-yl)-[2-(4-methyl-piperidin-1-yl)-ethyl]-amine

(7-Chloro-quinolin-4-yl)-[2-(4-methyl-piperidin-1-yl)-ethyl]-amine

Cat. No. B8344710
M. Wt: 303.8 g/mol
InChI Key: PYUQGNYWPXCQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596002

Procedure details

2.72 g from 2.5 g of N-(2-chloroethyl)-7-chloro-4-quinolinamine hydrochloride; colourless crystals from acetonitrile, m.p.: 154°-156° C.
Name
N-(2-chloroethyl)-7-chloro-4-quinolinamine hydrochloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][NH:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([Cl:16])=[CH:13][CH:14]=2)[N:9]=[CH:8][CH:7]=1.[C:17](#[N:19])[CH3:18]>>[Cl:16][C:12]1[CH:11]=[C:10]2[C:15]([C:6]([NH:5][CH2:4][CH2:3][N:19]3[CH2:8][CH2:7][CH:6]([CH3:15])[CH2:18][CH2:17]3)=[CH:7][CH:8]=[N:9]2)=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
N-(2-chloroethyl)-7-chloro-4-quinolinamine hydrochloride
Quantity
2.5 g
Type
reactant
Smiles
Cl.ClCCNC1=CC=NC2=CC(=CC=C12)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NCCN1CCC(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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